molecular formula C9H10O2 B1677642 Phenoxyacetone CAS No. 621-87-4

Phenoxyacetone

Cat. No. B1677642
CAS RN: 621-87-4
M. Wt: 150.17 g/mol
InChI Key: QWAVNXZAQASOML-UHFFFAOYSA-N
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Description

Phenoxyacetone, also known as 1-phenoxypropan-2-one or phenoxy-2-propanone, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 .


Synthesis Analysis

Phenoxyacetone can be synthesized from phenol. The first step involves deprotonating phenol by adding sodium hydride (NaH) in tetrahydrofuran (THF). Then, bromopropene is added . Another method involves the catalytic reduction of keto compounds with benzene rings, such as cetophenone and phenoxyacetone .


Molecular Structure Analysis

The molecular structure of Phenoxyacetone consists of a phenol group (C6H5-) attached to an acetone group through an oxygen atom . The exact mass of Phenoxyacetone is 150.06800 .


Chemical Reactions Analysis

Phenoxyacetone is known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the body .


Physical And Chemical Properties Analysis

Phenoxyacetone is a clear light yellow liquid. It has a density of 1.097 g/mL at 25 °C and a boiling point of 229-230 °C . The flash point of Phenoxyacetone is 185 °F .

Scientific Research Applications

  • Organic Synthesis

    • Phenoxy-2-propanone is used as a building block in organic synthesis . It can be used in the preparation of various organic compounds, contributing to the development of new materials and pharmaceuticals .
  • Cosmetics

    • A related compound, 1-Phenoxy-2-propanol, is used as a preservative in cosmetics . It’s used to prevent the growth of microorganisms, thereby extending the shelf life of cosmetic products .
  • Paints and Coatings

    • 1-Phenoxy-2-propanol is also used as a solvent for mixing water and organic components in paints, coatings, and films . It helps to improve the application properties and drying times of these products .
  • Biodegradation of Amphetamine

    • In the human liver, phenylacetone occurs as a metabolite of amphetamine and methamphetamine via FMO3-mediated oxidative deamination . This is part of the body’s natural process to break down and eliminate these substances .
  • Research

    • Phenoxy-2-propanone is used in research to study its properties and potential applications. For example, it was used in the preparation of a 3-mercapto-5-methyl-1-phenoxy-methyl-4-phenyl-1,2,4-triazolinium hydroxide inner salt .
  • Pesticides

    • Phenoxy-2-propanone can potentially be used in the synthesis of certain pesticides . The phenoxy group can interact with biological targets, disrupting their normal function.
  • Plastics and Polymers

    • Phenoxy-2-propanone could be used in the synthesis of certain types of plastics and polymers . The phenoxy group can provide desirable properties such as flexibility and resistance to degradation.
  • Dyes and Pigments

    • Phenoxy-2-propanone can potentially be used in the synthesis of dyes and pigments . The phenoxy group can contribute to the color and stability of these compounds.
  • Flavor and Fragrance Industry

    • Phenoxy-2-propanone could potentially be used in the flavor and fragrance industry . The phenoxy group can contribute to the aroma and taste of certain products.
  • Pharmaceutical Industry

    • Phenoxy-2-propanone could potentially be used in the synthesis of certain pharmaceuticals . The phenoxy group can interact with biological targets, providing therapeutic effects.
  • Research

    • Phenoxy-2-propanone is used in research to study its properties and potential applications . For example, it was used in the preparation of a 3-mercapto-5-methyl-1-phenoxy-methyl-4-phenyl-1,2,4-triazolinium hydroxide inner salt .

Safety And Hazards

Phenoxyacetone is classified as a combustible liquid and is harmful if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling Phenoxyacetone .

properties

IUPAC Name

1-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAVNXZAQASOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060740
Record name 2-Propanone, 1-phenoxy-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenoxyacetone

CAS RN

621-87-4
Record name 1-Phenoxy-2-propanone
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Record name Phenoxyacetone
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Record name Phenoxyacetone
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Record name 2-Propanone, 1-phenoxy-
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Record name Phenoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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